4-(2-(3-Chlorophenyl)acetyl)piperazin-2-one
Description
4-(2-(3-Chlorophenyl)acetyl)piperazin-2-one is a piperazinone derivative featuring a 3-chlorophenyl group attached to the piperazin-2-one core via an acetyl linkage. Its synthesis involves reacting methyl α-bromophenylacetic acid with 1-(3-chlorophenyl)piperazin-2-one in the presence of potassium carbonate, followed by substitution of the methoxy group with amines like guanidine or thiourea . The compound exhibits cytotoxic activity against cancer cell lines (e.g., HT-29 and A549) and has been characterized by IR spectroscopy (C=O stretches at 1690 and 1650 cm⁻¹) and elemental analysis (C: 54.36%, H: 4.31%, N: 13.27%) .
Properties
Molecular Formula |
C12H13ClN2O2 |
|---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
4-[2-(3-chlorophenyl)acetyl]piperazin-2-one |
InChI |
InChI=1S/C12H13ClN2O2/c13-10-3-1-2-9(6-10)7-12(17)15-5-4-14-11(16)8-15/h1-3,6H,4-5,7-8H2,(H,14,16) |
InChI Key |
JBAXRNKGINVWSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-Chlorophenyl)acetyl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection with PhSH followed by selective intramolecular cyclization yields the desired piperazinopyrrolidinones .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of solid-phase synthesis techniques. These methods ensure high yields and purity of the final product, making them suitable for pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-Chlorophenyl)acetyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives of piperazine.
Scientific Research Applications
4-(2-(3-Chlorophenyl)acetyl)piperazin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its biological activity.
Industry: Utilized in the production of various chemical products and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(2-(3-Chlorophenyl)acetyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act on GABA receptors, causing hyperpolarization of nerve endings and resulting in various biological effects . The compound may also interact with dopamine and serotonin receptors, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Thione Derivatives ()
Compounds such as 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (19a) and analogs feature a triazole-thione scaffold instead of piperazinone. Key differences include:
- Core Structure: Replacement of the piperazinone ring with a triazole-thione heterocycle.
- Substituents : Bromophenyl and morpholinylmethyl groups enhance steric bulk compared to the acetyl group in the target compound.
Piperazine/Piperazinone Derivatives with Modified Substituents
a) 1-(3-Chlorophenyl)piperazin-2-one Hydrochloride ()
- Structure: Lacks the acetyl group, retaining only the 3-chlorophenyl-substituted piperazinone core.
b) 2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide Dihydrochloride ()
- Structure : Replaces the acetyl group with an acetamide moiety and introduces a 4-chlorophenyl group.
c) 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide ()
Chlorophenyl-Substituted Piperazine Ketones
a) 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone ()
- Structure: Contains a chloroethanone group instead of the acetyl-piperazinone core.
- Impact: The chloroethanone moiety may act as a reactive electrophile, increasing nonspecific interactions and toxicity compared to the target compound .
b) 2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one ()
- Structure: Incorporates a pyrimidinylphenyl group and a chloroethanone substituent.
Biological Activity
4-(2-(3-Chlorophenyl)acetyl)piperazin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing upon diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a reaction involving piperazine and a substituted acetophenone derivative. The presence of the chlorophenyl group is crucial for enhancing biological activity. The molecular structure can be represented as follows:
This structure facilitates interactions with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly colon cancer cells. The compound's mechanism involves the inhibition of microtubule dynamics, leading to mitotic arrest. For instance, a derivative of this compound, referred to as AK301, was reported to have an effective concentration (ED50) of approximately 115 nm in HT29 human colon cancer cells, showing selective toxicity towards cancerous cells compared to normal lung fibroblasts .
Table 1: Anticancer Activity Data
| Compound | Cell Line | ED50 (nM) | Mechanism of Action |
|---|---|---|---|
| AK301 | HT29 (Colon) | 115 | Mitotic arrest |
| This compound | MRC-5 (Normal Lung) | >500 | Induces apoptosis |
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. Studies indicate that it possesses significant activity against various bacterial strains, comparable to standard antibiotics like ciprofloxacin and fluconazole. The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 8 | Ciprofloxacin |
| Escherichia coli | 16 | Fluconazole |
| Pseudomonas aeruginosa | 32 | Ciprofloxacin |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Substituents on the phenyl ring and variations in the piperazine moiety have been shown to enhance or diminish activity. For example, halogen substitutions at specific positions on the phenyl ring have been linked to improved anticancer efficacy .
Case Studies
- Anticancer Study : A study involving the compound's derivatives highlighted its potential in inhibiting cell proliferation in various cancer cell lines. The derivatives showed varying degrees of potency based on their structural modifications.
- Antimicrobial Study : A focused investigation on the antimicrobial properties revealed that specific derivatives exhibited enhanced activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
